molecular formula C10H14ClN3O2 B8697123 tert-Butyl((2-chloropyrimidin-4-yl)methyl)carbamate

tert-Butyl((2-chloropyrimidin-4-yl)methyl)carbamate

Cat. No. B8697123
M. Wt: 243.69 g/mol
InChI Key: XEIQPEOMOTVEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl((2-chloropyrimidin-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl((2-chloropyrimidin-4-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl((2-chloropyrimidin-4-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl((2-chloropyrimidin-4-yl)methyl)carbamate

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

tert-butyl N-[(2-chloropyrimidin-4-yl)methyl]carbamate

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-6-7-4-5-12-8(11)14-7/h4-5H,6H2,1-3H3,(H,13,15)

InChI Key

XEIQPEOMOTVEEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloropyrimidine-4-carbonitrile (24 g), 40.8 g of t-butyl dicarbonate (Boc2O) in 1.2 L of methanol and 5 g of Raney nickel (Raney 2400) were charged in an autoclave. The autoclave was sealed and purged with hydrogen. The hydrogenation was run at 30 psi hydrogen gas. The reduction was carried out to completion and the reactor was vented and purged with nitrogen. The reaction mixture was filtered over diatomaceous earth and the filtrate was concentrated. The residue was purified by chromatography to yield the title compound (35 g, 84%) as white solid of melting point of 86-88° C.
Quantity
24 g
Type
reactant
Reaction Step One
Name
t-butyl dicarbonate
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
84%

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